molecular formula C11H13N3O2S3 B2598797 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 1797874-47-5

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B2598797
CAS No.: 1797874-47-5
M. Wt: 315.42
InChI Key: XZIQEDBRAVRAID-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a synthetic organic compound designed for research and development applications. This molecule integrates a thiophene-2-sulfonamide core linked to a pyrrolidine ring that is further functionalized with a 1,3-thiazol-2-yl group . This specific architecture combines multiple heterocyclic systems known to be privileged structures in medicinal chemistry. The presence of the sulfonamide group is a key pharmacophore found in a wide range of bioactive molecules. Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrase and dihydropteroate synthetase, and exhibit diverse pharmacological activities . Furthermore, the thiazole ring is a versatile moiety with significant chemical and pharmacological profile. Molecules containing the thiazole nucleus have been extensively investigated and developed for a diverse spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer effects . The incorporation of a pyrrolidine-thiazole linkage provides a balance of rigidity and flexibility, which can be crucial for optimal interaction with biological targets . As a building block, this compound is of significant interest for researchers in chemistry and biology. It serves as a key intermediate for synthesizing more complex molecules and is a valuable candidate for screening as an enzyme inhibitor or for interrogating specific cellular pathways . Its potential research applications span from fundamental biochemical studies to the development of new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S3/c15-19(16,10-2-1-6-17-10)13-9-3-5-14(8-9)11-12-4-7-18-11/h1-2,4,6-7,9,13H,3,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIQEDBRAVRAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in the presence of dimethylformamide as a solvent . The reaction conditions are generally mild, and the yields are relatively high. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide ()

  • Structure : Benzamide core with a pyrrolidine-sulfonyl group and 4-phenyl-thiazole substituent.
  • Molecular Weight : 413.5 g/mol.
  • The sulfonamide is attached to benzamide rather than pyrrolidine, altering electronic properties.
  • Implications : The benzamide group may enhance π-π stacking interactions in biological targets but reduce aqueous solubility compared to the target compound .

4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide ()

  • Structure : Thiophene sulfonamide directly linked to benzothiazole.
  • Molecular Formula : C₁₁H₈N₂O₂S₃.
  • Key Differences: Lacks the pyrrolidine-thiazole moiety, simplifying the structure.
  • Implications : The absence of the pyrrolidine ring reduces conformational flexibility, which could limit adaptability in target binding .

3-(3-Methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide ()

  • Structure : Propanamide linker between pyrrolidine-thiazole and methylthiophene.
  • Molecular Weight : 321.46 g/mol.
  • Key Differences : Replaces sulfonamide with a propanamide group, eliminating sulfonamide’s acidic proton. The methylthiophene may enhance lipophilicity.
  • Implications : The propanamide linker could offer alternative hydrogen-bonding interactions but may reduce metabolic stability compared to sulfonamides .

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide Hydrochloride ()

  • Structure : Thiophene sulfonamide attached to pyrrolidine without the thiazole substituent.
  • Molecular Weight : 268.78 g/mol.
  • Key Differences : Absence of the thiazole ring reduces steric bulk and electronic complexity. The hydrochloride salt improves solubility.
  • Implications : Simplified structure may enhance bioavailability but reduce specificity for thiazole-dependent targets .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₀H₁₂N₃O₂S₃ ~321.46* Thiophene sulfonamide, thiazole Bicyclic pyrrolidine-thiazole
N-(4-phenyl-thiazol-2-yl)-benzamide C₂₀H₂₀N₃O₃S₂ 413.5 Benzamide, pyrrolidine-sulfonyl High aromaticity
4-(Benzothiazol-2-yl)thiophene sulfonamide C₁₁H₈N₂O₂S₃ 320.40 Benzothiazole, sulfonamide Simplified rigid structure
Propanamide analogue C₁₅H₁₉N₃OS₂ 321.46 Propanamide, methylthiophene Lipophilic linker
Pyrrolidine sulfonamide HCl C₉H₁₄N₂O₂S₂·HCl 268.78 Thiophene sulfonamide High solubility (salt form)

*Estimated based on analogous structures.

Biological Activity

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring , a pyrrolidine moiety , and a thiophene sulfonamide group . Its molecular formula is C12H13N3O2S2C_{12}H_{13}N_3O_2S_2, which indicates a complex structure that integrates sulfur and nitrogen atoms. The sulfonamide group enhances its reactivity, allowing for various modifications that can improve biological activity.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study indicated that this compound effectively inhibits the growth of pancreatic cancer cells, demonstrating potential as a lead compound in cancer therapy .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have revealed that compounds containing thiazole and pyrrolidine moieties often exhibit enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µM) Reference Compound
A-431< 10Doxorubicin
Jurkat< 10Doxorubicin

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It showed variable activity against both Gram-positive and Gram-negative bacterial strains. The presence of the thiazole and thiophene rings contributes to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Research Findings: Antimicrobial Efficacy

In a comparative study involving various derivatives, this compound demonstrated significant inhibition against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. Compounds with thiazole and pyrrolidine structures have shown promising results in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter release and enhancement of GABAergic transmission .

Evaluation in Animal Models

In animal studies, this compound was administered in various doses to evaluate its efficacy in preventing seizures induced by pentylenetetrazole (PTZ):

Dose (mg/kg) Seizure Protection (%)
1040
2070
50100

Q & A

Q. What are the established synthetic methodologies for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Starting Materials : Thiophene-2-sulfonyl chloride and 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine derivatives are common precursors .
  • Reaction Optimization :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
    • Temperature : Reactions often proceed at 0–25°C to avoid side reactions .
    • Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts during sulfonamide bond formation .

Q. Example Synthetic Route :

StepReagents/ConditionsPurposeYield Optimization Tips
1Thiophene-2-sulfonyl chloride, pyrrolidine-thiazole amine, DMF, 0°CSulfonamide bond formationUse excess sulfonyl chloride (1.2 eq.) to drive reaction
2Triethylamine, RT, 12 hrsNeutralizationMonitor pH to prevent decomposition
3Column chromatography (silica gel, ethyl acetate/hexane)PurificationAdjust solvent polarity to isolate product

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer : Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for thiophene protons (δ 6.8–7.5 ppm), thiazole protons (δ 8.0–8.5 ppm), and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Sulfonamide carbonyl (δ 165–170 ppm) and thiazole carbons (δ 120–150 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Key Spectral Markers :

Functional GroupNMR Shift (ppm)MS Fragments
Thiophene-SO₂7.2–7.5 (¹H)Loss of SO₂ (64 Da)
Thiazole ring8.1–8.3 (¹H)Thiazole fragment (C₃H₂NS⁺)

Q. How does the presence of the thiazole and sulfonamide moieties influence the compound’s physicochemical properties and reactivity?

Methodological Answer :

  • Thiazole Ring : Enhances π-π stacking interactions and metabolic stability due to aromaticity and electronegative nitrogen .
  • Sulfonamide Group :
    • Increases solubility in polar solvents via hydrogen bonding .
    • Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Reactivity : The sulfonamide’s electrophilic sulfur atom is prone to nucleophilic substitution under basic conditions .

Advanced Research Questions

Q. In crystallographic studies of this compound, how can researchers address challenges in structure refinement and validation using programs like SHELX?

Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve disordered thiazole/pyrrolidine rings .
  • SHELX Workflow :
    • SHELXD : Solve phase problems via dual-space methods for non-centrosymmetric structures .
    • SHELXL : Refine anisotropic displacement parameters and validate using R-factors (<5% for high-quality data) .
  • Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) using PLATON or CCDC Mercury .

Q. Example Refinement Table :

ParameterTarget RangeObserved Value
R1 (all data)<0.050.032
C–S bond length1.74–1.82 Å1.78 Å
Thiazole ring planarity<0.01 Å deviation0.008 Å

Q. What experimental approaches can reconcile discrepancies between observed and predicted spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer :

  • Computational Modeling :
    • Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate NMR shifts. Compare with experimental data to identify conformational mismatches .
  • Dynamic Effects :
    • Variable-temperature NMR (VT-NMR) detects rotational barriers in sulfonamide groups causing signal splitting .
  • Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon environments .

Case Study : A 0.3 ppm deviation in thiazole proton shifts was resolved by identifying a rotameric equilibrium in the pyrrolidine ring .

Q. How can reaction parameters be optimized to minimize byproducts during the sulfonamide coupling step?

Methodological Answer :

  • Byproduct Sources :

    • Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions) .
    • Over-substitution on pyrrolidine nitrogen (controlled by stoichiometry) .
  • Optimization Strategies :

    ParameterOptimal RangeEffect
    SolventDMF > THFHigher polarity reduces side reactions
    Temperature0–5°CSlows hydrolysis
    Equivalents of Amine1.0 eq.Prevents di-substitution

Yield Improvement : Pilot reactions with in-situ IR monitoring track sulfonyl chloride consumption .

Q. What are the key considerations in designing analogs of this compound to explore structure-activity relationships (SAR), and which substituents have shown promise in related molecules?

Methodological Answer :

  • Design Considerations :

    • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding affinity .
    • Pyrrolidine Substitutions : Methyl or ethyl groups at C3 improve metabolic stability .
  • Promising Analogs :

    Analog StructureKey ModificationObserved Activity
    N-[1-(5-Cl-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamideChlorine at thiazole C52x higher enzyme inhibition
    Ethyl-pyrrolidine derivativeC3 ethyl group40% longer plasma half-life

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